Trisulfo-Cy3-acid (disodium)

Water solubility sulfonate count aqueous labeling

Protein labeling with non-sulfonated Cy3 requires 10-15% organic co-solvent (DMF/DMSO), which can denature solvent-sensitive proteins. Trisulfo-Cy3-acid (disodium) eliminates this risk through purely aqueous EDC/NHS conjugation, enabled by its three sulfonate groups. • Aqueous-only labeling preserves native conformation of membrane proteins, IDPs, and therapeutic antibodies • Free carboxylic acid allows user-controlled activation stoichiometry for fine-tuning degree of labeling • Tri-sulfonated structure prevents dye aggregation and post-conjugation protein precipitation

Molecular Formula C32H38N2Na2O11S3
Molecular Weight 768.8 g/mol
Cat. No. B12383216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisulfo-Cy3-acid (disodium)
Molecular FormulaC32H38N2Na2O11S3
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]
InChIInChI=1S/C32H40N2O11S3.2Na/c1-31(2)24-20-22(47(40,41)42)13-15-26(24)33(17-7-5-6-12-30(35)36)28(31)10-8-11-29-32(3,4)25-21-23(48(43,44)45)14-16-27(25)34(29)18-9-19-46(37,38)39;;/h8,10-11,13-16,20-21H,5-7,9,12,17-19H2,1-4H3,(H3-,35,36,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2
InChIKeyLBKXGVTXCKNWJK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisulfo-Cy3-acid (disodium) — A Tri-sulfonated Cy3 Free Acid for Aqueous-Phase Fluorescent Labeling


Trisulfo-Cy3-acid (disodium) (CAS 146397-18-4) is a tri-sulfonated derivative of the cyanine-3 (Cy3) fluorophore bearing a free, unactivated carboxylic acid functional group [1]. It belongs to the sulfonated cyanine dye class and exhibits excitation/emission maxima at approximately 550–555 nm / 566–570 nm, compatible with standard TRITC/Cy3 filter sets and 532 nm or 555 nm laser lines [2]. The three sulfonate groups confer markedly enhanced aqueous solubility compared to both non-sulfonated Cy3 and standard disulfo-Cy3 analogs, while the free carboxylic acid provides a versatile chemical handle for EDC/NHS-mediated conjugation to amine-containing biomolecules .

Why Trisulfo-Cy3-acid (disodium) Cannot Be Replaced by Generic Cy3, Sulfo-Cy3, or Alexa Fluor 555


Interchanging Trisulfo-Cy3-acid (disodium) with non-sulfonated Cy3, standard disulfo-Cy3, or tetrasulfonated Alexa Fluor 555 without experimental verification introduces quantifiable risks across solubility, brightness, aggregation behavior, and conjugation chemistry. Non-sulfonated Cy3 requires 10–15% (v/v) organic co-solvent (DMF or DMSO) for aqueous labeling reactions, which can denature solvent-sensitive proteins [1]; standard sulfo-Cy3 (disulfo) has two sulfonate groups and demonstrably lower aqueous solubility than the tri-sulfonated form [2]; and Alexa Fluor 555, while brighter, carries four sulfonates and yields conjugates with markedly different surface charge and hydrophilicity profiles that alter biodistribution and nonspecific binding . Furthermore, the free carboxylic acid of Trisulfo-Cy3-acid permits user-controlled activation and stoichiometry via EDC/NHS chemistry, unlike pre-activated NHS ester forms that have defined, vendor-locked reactivity. The quantitative evidence below establishes where Trisulfo-Cy3-acid (disodium) occupies a distinct, non-substitutable position within the Cy3-family landscape.

Trisulfo-Cy3-acid (disodium) — Quantitative Differentiation Evidence Versus Closest Analogs


Tri-Sulfonation Confers Superior Aqueous Solubility over Standard Disulfo-Cy3 and Non-Sulfonated Cy3

Trisulfo-Cy3-acid (disodium) carries three sulfonate ions, directly contrasted with standard sulfo-Cy3 derivatives bearing two sulfonate groups [1]. TargetMol explicitly states that Trisulfo-Cy3-acid disodium, by virtue of its three sulfonate ions, has superior water solubility compared to Sulfo-Cy3(Me)COOH sodium (which bears two sulfonates) [1]. Non-sulfonated Cy3, with zero sulfonate groups, requires 10% (v/v) DMF or DMSO as co-solvent for aqueous labeling reactions, whereas sulfonated Cy3 reagents can be used in purely aqueous buffer systems [2]. The quantitative gradient in sulfonation — 0 (non-sulfonated Cy3) → 2 (standard sulfo-Cy3) → 3 (Trisulfo-Cy3-acid) → 4 (Alexa Fluor 555) — establishes Trisulfo-Cy3-acid at a distinct solubility tier that eliminates co-solvent requirements while avoiding the excessive hydrophilicity and altered protein-surface interactions associated with tetrasulfonated dyes .

Water solubility sulfonate count aqueous labeling

Sulfonation Improves Quantum Yield by ~43% and Molar Extinction Coefficient by ~7% over Non-Sulfonated Cy3

AAT Bioquest's curated spectral comparison database reports that sulfonated Cy3 (Sulfo Cy3®) exhibits a fluorescence quantum yield (Φ) of 0.10 versus Φ = 0.07 for non-sulfonated Cy3®, representing a ~43% relative improvement . The molar extinction coefficient (ε) is 150,000 M⁻¹cm⁻¹ for Sulfo Cy3® compared to 140,000 M⁻¹cm⁻¹ for non-sulfonated Cy3®, a ~7% relative increase . An independent vendor source (Duofluor) reports Sulfo-Cy3 NHS ester with ε = 162,000 M⁻¹cm⁻¹ and Φ = 0.1 in PBS buffer . While these data are from the NHS ester form of sulfo-Cy3 (disulfo), the photophysical enhancement arises from sulfonation of the Cy3 chromophore itself and is a conserved class-level property applicable to Trisulfo-Cy3-acid (disodium) [1]. The resulting brightness product (ε × Φ) is approximately 15,000 M⁻¹cm⁻¹ for Sulfo Cy3 versus 9,800 M⁻¹cm⁻¹ for non-sulfonated Cy3 — a ~53% overall brightness advantage for the sulfonated form.

Quantum yield extinction coefficient fluorescence brightness

Sulfonate Groups Reduce Dye-Dye Aggregation and Fluorescence Self-Quenching in Labeled Conjugates

Charged sulfonate groups on sulfonated cyanine dyes decrease aggregation of dye molecules and heavily labeled conjugates through electrostatic repulsion [1]. Non-sulfonated Cy3 dyes, lacking these charged groups, are prone to hydrophobic aggregation in aqueous environments, which promotes fluorescence self-quenching and reduces effective signal . Duofluor specifically notes that sulfonated Cy3, when conjugated to protein surfaces, does not induce hydrophobic protein aggregation because the charged dye molecules repel each other, thereby improving the stability of fluorescently labeled products . The quantitative implication is that sulfonated Cy3 conjugates can sustain higher degrees of labeling (DOL) before self-quenching onset compared to non-sulfonated Cy3 conjugates, although precise DOL threshold values are protein-specific and must be determined empirically. This aggregation-suppression property scales with sulfonate density: Trisulfo-Cy3-acid, with three sulfonate groups, is expected to provide intermediate aggregation suppression between disulfo-Cy3 (2 sulfonates) and tetrasulfonated AF555 (4 sulfonates) .

Aggregation self-quenching protein labeling degree of labeling

Free Carboxylic Acid Enables User-Controlled Conjugation via EDC/NHS Chemistry, Unlike Pre-Activated NHS Ester Analogs

Trisulfo-Cy3-acid (disodium) bears a free, unactivated carboxylic acid (-COOH) group, distinguishing it from the more common Sulfo-Cy3 NHS ester form that is pre-activated for immediate amine reactivity . This free acid form enables user-controlled activation via carbodiimide chemistry (e.g., EDC/NHS), allowing the researcher to precisely tune the molar ratio of activated dye to target biomolecule [1]. Pre-activated NHS ester forms (e.g., Sulfo-Cy3-NHS ester, CAS 1424150-38-8) have a fixed reactivity, a limited shelf life in solution due to NHS hydrolysis (half-life of minutes to hours in aqueous buffer at pH 7–9), and require anhydrous DMSO storage at -20°C with strict moisture exclusion . The free acid form is inherently more stable during long-term storage and shipping, as the carboxylic acid is not susceptible to hydrolysis. Furthermore, the free acid can be conjugated to targets other than primary amines — including hydrazine-modified biomolecules or hydroxyl-containing substrates — through alternative activation chemistries beyond NHS [1]. This functional versatility is absent in pre-activated ester forms.

Carboxylic acid EDC/NHS conjugation amide bond formation free acid

pH Insensitivity from pH 4 to pH 10 Ensures Consistent Fluorescence Across Diverse Biological Buffers

Sulfonated Cy3 dyes, including Trisulfo-Cy3-acid (disodium), exhibit pH-insensitive fluorescence across a broad range from pH 4 to pH 10 . This is a class-level property of the Cy3 chromophore with sulfonate substitution that distinguishes it from pH-sensitive fluorophores such as FITC (fluorescein isothiocyanate), whose fluorescence intensity drops sharply below pH 7 due to protonation of the xanthene ring system [1]. The pH insensitivity of Cy3-family dyes is explicitly contrasted with TAMRA and other TRITC-series dyes, for which Cy3 conjugates give less background fluorescence . This property ensures that Trisulfo-Cy3-acid conjugates produce quantitatively reproducible fluorescence intensity regardless of whether the assay is performed in mildly acidic endosomal compartments (pH ~5.5–6.5), neutral cytosolic conditions (pH ~7.2), or mildly alkaline labeling buffers (pH ~8.5–9.0 used for NHS chemistry) .

pH insensitivity buffer compatibility fluorescence stability

Optimal Procurement and Application Scenarios for Trisulfo-Cy3-acid (disodium)


Custom Conjugation to Solvent-Sensitive or Aggregation-Prone Proteins

When the target protein is denatured by DMF or DMSO (required co-solvents for non-sulfonated Cy3 at ≥10% v/v), Trisulfo-Cy3-acid (disodium) enables purely aqueous labeling via EDC/NHS activation [1]. Its three sulfonate groups prevent both dye aggregation and protein surface hydrophobicity-driven aggregation post-conjugation — a documented limitation of non-sulfonated Cy3 labels [2]. This scenario applies to membrane proteins, intrinsically disordered proteins, and low-solubility therapeutic antibodies where maintaining native conformation during labeling is critical for downstream functional assays [3].

Batch-Controlled Conjugate Production with Adjustable Degree of Labeling

The free carboxylic acid form permits the researcher — not the vendor — to control the activation stoichiometry (EDC:dye:protein molar ratios), enabling fine-tuning of the degree of labeling (DOL) on a protein-by-protein basis [1]. This is distinct from pre-activated NHS ester forms where the reactive species concentration is fixed at dissolution. For CROs and core facilities producing labeled antibodies or proteins for multiple downstream assays, this flexibility reduces the need to stock multiple pre-activated dye variants and enables optimization of DOL to balance brightness against potential epitope masking or self-quenching [2].

Reference Fluorophore for Cy3-Channel Instrument Calibration and Assay Controls

Trisulfo-Cy3-acid (disodium), as a free unactivated carboxylic acid with spectral properties identical to the Cy3 fluorophore class, can serve as a non-reactive reference standard for calibrating fluorescence plate readers, microscopes, and flow cytometers in the Cy3/TRITC channel (ex ~550 nm, em ~570 nm) [1]. Unlike reactive NHS ester or maleimide forms that must be quenched and purified before use as controls, the free acid form requires no quenching and can be directly diluted into assay buffers for standard curve generation, instrument QC, and inter-experiment normalization [2]. This application is supported by vendor documentation for analogous sulfo-Cy3 free acid products [2].

EDC/NHS-Mediated Labeling of Amine-Modified Oligonucleotides and Peptides in Aqueous Phase

For labeling synthetic oligonucleotides bearing 5'- or 3'-amino modifications, or peptides with N-terminal or lysine amines, Trisulfo-Cy3-acid (disodium) can be activated in situ via EDC/NHS and reacted under purely aqueous conditions [1]. This avoids the organic co-solvent requirements of non-sulfonated Cy3-acid, which can interfere with nucleic acid secondary structure or peptide solubility [2]. The tri-sulfonated structure ensures that the resulting dye-oligonucleotide or dye-peptide conjugate remains highly water-soluble, reducing purification losses from aggregation or nonspecific adsorption to reverse-phase chromatography media [3].

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